1,2-Dimethoxyanthracene-9,10-dione

Description

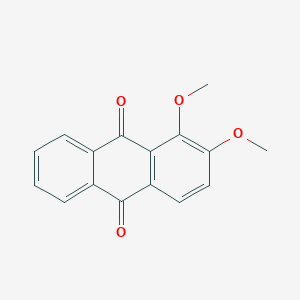

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-8-7-11-13(16(12)20-2)15(18)10-6-4-3-5-9(10)14(11)17/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKRBKSZCGCEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400939 | |

| Record name | 1,2-dimethoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6003-12-9 | |

| Record name | 1,2-dimethoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dimethoxyanthracene-9,10-dione

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1,2-Dimethoxyanthracene-9,10-dione, a key anthraquinone derivative. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep understanding of the synthesis, mechanism, and practical considerations for this compound. We will explore the two most prominent and reliable synthetic strategies: the Friedel-Crafts acylation pathway and the Diels-Alder cycloaddition approach. Each section will delve into the underlying chemical principles, provide detailed, field-tested experimental protocols, and offer insights into the rationale behind procedural choices to ensure reproducibility and high yields.

Introduction

This compound, also known as 1,2-dimethoxyanthraquinone, is an important scaffold in medicinal chemistry and materials science. Anthraquinones are a class of aromatic organic compounds that are widely distributed in nature and have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern of the methoxy groups in the 1 and 2 positions can significantly influence the molecule's electronic properties, solubility, and biological interactions, making it a valuable target for synthetic chemists.

This guide will focus on providing a robust and practical understanding of its synthesis, empowering researchers to confidently produce this compound for further investigation.

Core Synthetic Strategies

The construction of the 1,2-dimethoxyanthraquinone scaffold can be efficiently achieved through two primary and strategically different approaches. The choice between these pathways often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway I: Friedel-Crafts Acylation Strategy

The Friedel-Crafts acylation is a classic and highly effective method for constructing the anthraquinone core. This pathway is a two-step process: (1) an intermolecular Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with phthalic anhydride to form a key benzoylbenzoic acid intermediate, followed by (2) an acid-catalyzed intramolecular cyclization to yield the final tricyclic quinone system.[1]

Mechanism and Rationale:

The initial acylation is an electrophilic aromatic substitution reaction. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates with phthalic anhydride, generating a highly reactive acylium ion electrophile. Veratrole, activated by two electron-donating methoxy groups, acts as the nucleophile. The reaction's regioselectivity is directed by the methoxy groups to the para position relative to one of the methoxy groups due to steric hindrance at the ortho positions.

The second step, the intramolecular cyclization, is also a Friedel-Crafts acylation. A strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), protonates the carboxylic acid, facilitating the formation of an acylium ion which then attacks the adjacent aromatic ring to close the central ring of the anthraquinone core, followed by dehydration.

Logical Workflow for Friedel-Crafts Synthesis

Caption: Friedel-Crafts pathway to 1,2-dimethoxyanthraquinone.

Pathway II: Diels-Alder Cycloaddition Strategy

The Diels-Alder reaction is a powerful tool for ring formation, providing a convergent approach to the anthraquinone skeleton.[2] This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. To achieve the desired 1,2-dimethoxy substitution pattern, the reaction is typically performed between 1,4-naphthoquinone (as the dienophile) and a suitably substituted 1,3-butadiene derivative (as the diene). The resulting cycloadduct is then aromatized, usually via oxidation, to furnish the final product.

Mechanism and Rationale:

The key to this synthesis is the choice of the diene. To install the 1,2-dimethoxy pattern on the final product, a diene such as 1,2-dimethoxy-1,3-butadiene is required. The reaction proceeds via a concerted mechanism, forming a six-membered ring in a single step. The initial adduct is a tetrahydroanthraquinone.[3]

The subsequent aromatization is a critical step. This is often achieved by air oxidation under basic conditions or by using a chemical oxidant. This dehydrogenation step is thermodynamically driven by the formation of the stable aromatic system of the anthraquinone core. This one-pot approach, combining cycloaddition and oxidation, can be highly efficient.

Logical Workflow for Diels-Alder Synthesis

Caption: Diels-Alder pathway to 1,2-dimethoxyanthraquinone.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure both success and understanding.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Step A: Synthesis of 2-(3,4-Dimethoxybenzoyl)benzoic Acid

-

Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phthalic anhydride (14.8 g, 0.1 mol) and 1,2-dimethoxybenzene (veratrole) (16.6 g, 0.12 mol). Add 150 mL of a suitable dry solvent such as dichloromethane or 1,2-dichloroethane.

-

Rationale: A slight excess of veratrole is used to ensure complete consumption of the phthalic anhydride. The solvent must be anhydrous as the Lewis acid catalyst is extremely moisture-sensitive.

-

-

Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (32.0 g, 0.24 mol) over 30 minutes.

-

Rationale: A stoichiometric excess of AlCl₃ is required because it complexes with both the carbonyl groups of the anhydride and the product, as well as the methoxy groups of veratrole. The addition must be slow and at low temperature to control the highly exothermic reaction and prevent side reactions.[4]

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for dichloromethane) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture back to 0-5 °C and slowly quench by pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Rationale: The acid-ice mixture hydrolyzes the aluminum chloride complexes and protonates the resulting carboxylate, precipitating the desired benzoic acid derivative.

-

-

Extraction: If a solid precipitate forms, it can be collected by vacuum filtration. If not, transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 2-(3,4-dimethoxybenzoyl)benzoic acid. The product can be further purified by recrystallization from an ethanol/water mixture.

Step B: Intramolecular Cyclization to this compound

-

Reaction Setup: Place the dried 2-(3,4-dimethoxybenzoyl)benzoic acid (10.0 g, 0.035 mol) into a 100 mL round-bottom flask.

-

Acid Addition: Carefully add concentrated sulfuric acid (50 mL) with stirring.

-

Rationale: Concentrated H₂SO₄ acts as both the catalyst for the intramolecular acylation and as a dehydrating agent to drive the reaction to completion.[5]

-

-

Heating: Heat the mixture in an oil bath at 100-110 °C for 2 hours. The solution will typically develop a deep color.

-

Precipitation and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid in a vacuum oven. The crude product can be purified by recrystallization from glacial acetic acid or ethanol to yield pure this compound.

Protocol 2: Synthesis via Diels-Alder Reaction

-

Reaction Setup: In a sealed reaction vessel or a round-bottom flask fitted with a reflux condenser, dissolve 1,4-naphthoquinone (7.9 g, 0.05 mol) in 100 mL of a suitable solvent like toluene or xylene.

-

Diene Addition: Add a freshly prepared solution of 1,2-dimethoxy-1,3-butadiene (6.8 g, 0.06 mol) to the reaction mixture.

-

Rationale: A slight excess of the diene is used. The diene is often unstable and should be freshly prepared or distilled immediately before use. The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the diene.

-

-

Cycloaddition: Heat the mixture to reflux (110-140 °C depending on the solvent) for 6-12 hours, monitoring the disappearance of the starting materials by TLC.[6]

-

Aromatization: After cooling the reaction mixture, introduce an oxidant. A common method is to bubble air or oxygen through the solution while adding a base, such as a 10% aqueous solution of potassium hydroxide, and stirring vigorously for several hours.

-

Rationale: The base facilitates the deprotonation steps required for the oxidation and aromatization of the tetrahydroanthraquinone intermediate.

-

-

Isolation and Purification: After aromatization is complete (indicated by a color change and TLC analysis), neutralize the mixture with dilute HCl. Transfer the mixture to a separatory funnel, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or by recrystallization as described in Protocol 1.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties:

-

Molecular Formula: C₁₆H₁₂O₄

-

Molecular Weight: 268.26 g/mol

-

Appearance: Typically a yellow to orange crystalline solid.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz) δ (ppm): 8.25-8.35 (m, 2H, Ar-H), 7.70-7.80 (m, 2H, Ar-H), 7.65 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 4.05 (s, 3H, -OCH₃), 3.95 (s, 3H, -OCH₃). (Note: Predicted values based on similar structures; actual shifts may vary).[7][8]

-

¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 183.5, 182.0, 155.0, 148.5, 134.5, 134.0, 133.5, 133.0, 127.5, 127.0, 125.0, 115.0, 61.5, 56.5. (Note: Predicted values based on similar structures).[9][10]

-

Mass Spectrometry (EI-MS): m/z 268 (M⁺), 253 (M⁺ - CH₃), 240 (M⁺ - CO), 225 (M⁺ - CO - CH₃).

Comparative Analysis of Synthesis Pathways

| Feature | Friedel-Crafts Acylation | Diels-Alder Cycloaddition |

| Starting Materials | Readily available (Veratrole, Phthalic Anhydride) | Requires synthesis of substituted diene, which can be unstable |

| Number of Steps | Two distinct synthetic steps | Can often be performed as a one-pot cycloaddition/oxidation |

| Reagents/Conditions | Uses harsh reagents (AlCl₃, conc. H₂SO₄), requires anhydrous conditions | Milder thermal conditions, but may require specific catalysts or oxidants |

| Scalability | Well-established for large-scale industrial synthesis[1] | Can be limited by the stability and availability of the diene |

| Yield | Generally good to excellent yields (70-90%) | Variable yields, highly dependent on diene quality and oxidation efficiency |

| Key Advantage | Reliable and uses common, inexpensive starting materials | Convergent and elegant approach for building the core structure |

| Key Disadvantage | Generates significant acidic and aluminum waste | Unstable or difficult-to-access dienes can be a major hurdle |

Conclusion

The synthesis of this compound is readily achievable through well-established organic chemistry principles. The Friedel-Crafts acylation pathway offers a robust, reliable, and scalable route using commercially available starting materials, making it the preferred method for many applications. The Diels-Alder approach provides a more convergent and elegant alternative, though it may present challenges related to the synthesis and handling of the required diene. The choice of method will ultimately be guided by the specific needs, resources, and scale of the research objective. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and purification of this important anthraquinone derivative.

References

- 1H-NMR and 13C-NMR Spectra. (n.d.).

- 1 H (500 MHz) and 13 C (125 MHz) NMR Data of Compounds 9 and 10 in DMSO-d 6. (n.d.). ResearchGate.

- Diels-Alder Reaction. (n.d.).

- A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride. (n.d.). Google Patents.

- Wurm, M., et al. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. RSC Advances.

- Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0202370). (n.d.). NP-MRD.

- Preparation method of 2,3,4-trimethoxybenzoic acid. (n.d.). Google Patents.

- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (n.d.). Google Patents.

- New synthesis process for 2,3,4-trimethoxybenzoic acid. (n.d.). ResearchGate.

- The preparation method of 3,4- dimethoxy-benzoyl chlorides. (n.d.). Google Patents.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.

- Synthesis method of 2-amylanthraquinone. (n.d.). Google Patents.

- Heller, G. (1920). THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE. Journal of the American Chemical Society.

- Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. 2nd European Organic Chemistry Congress.

- Madje, B. R., et al. (2012). Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. Journal of the Korean Chemical Society.

- The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. (2005). Princeton University.

- Jacob, S., et al. (2011). Synthesis and Activity of Substituted Anthraquinones against a Human Filarial Parasite, Brugia malayi. Journal of Medicinal Chemistry.

- Leah4sci. (2015). Diels Alder Reaction Mechanism and Product Trick. YouTube.

- One-step process for preparing 2-alkyl anthraquinone. (n.d.). Google Patents.

- The Diels Alder Reaction-FMO and Stepwise Radical Ion Cycloaddition P

Sources

- 1. CN110937988A - One-step process for preparing 2-alkyl anthraquinone - Google Patents [patents.google.com]

- 2. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104326896A - Synthesis method of 2-amylanthraquinone - Google Patents [patents.google.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. np-mrd.org [np-mrd.org]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethoxyanthracene-9,10-dione

Introduction: The Anthraquinone Scaffold in Modern Drug Discovery

The anthraquinone framework, a tricyclic aromatic system, represents a cornerstone in the development of therapeutic agents, with a rich history and a promising future in medicinal chemistry.[1] Naturally occurring and synthetically accessible, these compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Prominent examples of anthraquinone-based drugs, such as Doxorubicin and Mitoxantrone, are staples in chemotherapy, underscoring the scaffold's clinical significance.[4] The continued exploration of novel anthraquinone derivatives is driven by the quest for enhanced therapeutic efficacy and reduced side effects.[5]

This guide focuses on a specific derivative, 1,2-Dimethoxyanthracene-9,10-dione , providing a comprehensive analysis of its physicochemical properties. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals, as they directly influence a compound's solubility, membrane permeability, metabolic stability, and ultimately, its bioavailability and therapeutic potential. This document serves as a technical resource, offering both foundational data and detailed experimental protocols to empower further investigation and application of this promising molecule.

Chemical and Physical Characteristics

A thorough understanding of the chemical and physical properties of a compound is the foundation of its development as a potential therapeutic agent. These parameters govern its behavior in both in vitro and in vivo systems.

Molecular Structure and Identification

This compound possesses the characteristic tricyclic core of an anthraquinone, with two methoxy groups substituted on the 1 and 2 positions of one of the outer aromatic rings.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 6003-12-9 | |

| Molecular Formula | C₁₆H₁₂O₄ | |

| Molecular Weight | 268.26 g/mol | |

| InChI Key | AMKRBKSZCGCEJK-UHFFFAOYSA-N | |

| SMILES | COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC |

Physical Properties

The physical state and thermal properties of a compound are critical for its handling, formulation, and stability.

| Property | Value | Source |

| Melting Point | 235-236 °C | |

| Boiling Point | 462.1±45.0 °C (Predicted) | |

| Density | 1.295±0.06 g/cm³ (Predicted) |

Solubility Profile

Solubility is a critical determinant of a drug's absorption and distribution. While specific experimental data for this compound is not extensively published, the general solubility of anthraquinones provides a predictive framework. Anthraquinones are typically poorly soluble in water and more soluble in organic solvents.[6][7] The presence of the two methoxy groups in this compound is expected to slightly increase its polarity compared to the parent anthraquinone, potentially influencing its solubility in polar organic solvents.

Expected Solubility:

-

Water: Poorly soluble

-

Methanol, Ethanol: Slightly soluble

-

Acetone, Chloroform, Dichloromethane: Soluble

-

Dimethyl Sulfoxide (DMSO): Freely soluble

This protocol outlines the equilibrium solubility determination, a gold standard for assessing the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to permit the undissolved solid to settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

Caption: Workflow for shake-flask solubility determination.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

UV-Visible Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution.

-

Record the UV-Vis spectrum of each dilution from approximately 200 to 600 nm, using the pure solvent as a blank.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

According to the Beer-Lambert law, plot absorbance at λmax versus concentration to determine the molar absorptivity (ε).

Caption: Workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. The following are the expected ¹H and ¹³C NMR chemical shifts for this compound based on its structure and data for similar compounds. Actual experimental data can be found on spectral databases such as SpectraBase.[1]

¹H NMR:

-

Aromatic Protons (6H): Expected to appear in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns based on their coupling with neighboring protons.

-

Methoxy Protons (6H): Two distinct singlets are expected for the two methoxy groups, likely in the range of δ 3.8-4.2 ppm.

¹³C NMR:

-

Carbonyl Carbons (C=O): Two signals are expected in the downfield region, typically around δ 180-185 ppm.

-

Aromatic Carbons: A series of signals in the range of δ 110-160 ppm. The carbons attached to the methoxy groups will be significantly shifted downfield.

-

Methoxy Carbons: Two signals around δ 55-65 ppm.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-20 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)

-

5 mm NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve the sample in the deuterated solvent in the NMR tube. Ensure complete dissolution, using sonication if necessary.

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl and ether functional groups, as well as aromatic C-H and C=C bonds. An experimental FTIR spectrum is available on SpectraBase.[1]

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (quinone) | ~1670 - 1690 |

| C-O (ether) | ~1200 - 1300 (asymmetric) and ~1000 - 1100 (symmetric) |

| Aromatic C=C | ~1450 - 1600 |

| Aromatic C-H | ~3000 - 3100 (stretching) and ~690 - 900 (bending) |

Objective: To obtain the FTIR spectrum of this compound in the solid state.

Materials:

-

This compound (solid powder)

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Electrochemical Properties

The electrochemical behavior of anthraquinones is central to many of their biological activities, as they can undergo redox cycling to generate reactive oxygen species. Cyclic voltammetry is the primary technique used to study these properties.

Anthraquinone derivatives typically exhibit two reversible one-electron reduction steps in aprotic media.[2] The first reduction forms a radical anion, and the second forms a dianion. The redox potentials are influenced by the nature and position of substituents on the anthraquinone ring. Electron-donating groups, such as methoxy groups, are expected to shift the reduction potentials to more negative values.[5]

Objective: To determine the redox potentials of this compound.

Materials:

-

This compound

-

Aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode: Glassy carbon electrode

-

Reference electrode: Ag/AgCl or Ag/Ag⁺

-

Counter electrode: Platinum wire

-

Procedure:

-

Prepare a solution of the supporting electrolyte in the chosen solvent.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Record a blank cyclic voltammogram of the supporting electrolyte solution.

-

Add a known concentration of this compound to the cell.

-

Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events.

-

Vary the scan rate to investigate the reversibility of the redox processes.

-

If desired, add an internal standard (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.

Caption: Workflow for cyclic voltammetry analysis.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a compound of interest in the field of drug discovery. By consolidating available data and presenting standardized experimental protocols, this document aims to facilitate further research and development of this and related anthraquinone derivatives. The interplay of solubility, spectral characteristics, and electrochemical behavior ultimately dictates the pharmacological profile of a molecule. A thorough understanding of these properties is therefore an indispensable prerequisite for the rational design and optimization of new therapeutic agents.

References

-

Journey of anthraquinones as anticancer agents – a systematic review of recent literature. PMC - NIH. [Link]

-

Advances in the Discovery of Anthraquinone-Based Anticancer Agents. PubMed. [Link]

-

Anthraquinones As Pharmacological Tools and Drugs. PubMed. [Link]

-

Anthraquinones. Wikipedia. [Link]

-

Naturally occurring anthraquinone-derivatives and their chemical structures depiction. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. NIH. [Link]

-

A Cyclic Voltammetric Study of the Aqueous Electrochemistry of Some Anthraquinone Derivatives on ~ Carbon Paste Electrode. SciSpace. [Link]

-

Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. ACS Publications. [Link]

-

Electrooxidation and Electroreduction of Anthraquinone Chromophores at the Platinum Electrode. International Journal of Electrochemical Science. [Link]

-

1,2-Dimethoxy-9,10-anthraquinone. SpectraBase. [Link]

-

UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. PubMed Central. [Link]

-

9,10-Anthracenedione. NIST WebBook. [Link]

-

anthracene-9,10-dione. ChemBK. [Link]

-

Anthraquinone. Solubility of Things. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone | C16H12O5 | CID 15118825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C16H12O4 | CID 4217712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anthraquinone(84-65-1) 13C NMR spectrum [chemicalbook.com]

- 7. csustan.edu [csustan.edu]

- 8. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,2-Dimethoxyanthracene-9,10-dione (CAS 6003-12-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-Dimethoxyanthracene-9,10-dione, a member of the anthraquinone class of compounds. Anthraquinones are of significant interest in medicinal chemistry due to their diverse biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's properties, synthesis, potential applications, and relevant experimental protocols.

Core Compound Profile

This compound is a substituted anthraquinone with the chemical formula C₁₆H₁₂O₄.[1] Its core structure consists of an anthracene ring system with two ketone groups at positions 9 and 10, and two methoxy groups at positions 1 and 2. The presence and position of these methoxy groups are critical in modulating the compound's physicochemical properties and biological activity. This compound has been reported in plants such as Rubia tinctorum and Oldenlandia umbellata.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 6003-12-9 | [1] |

| Molecular Formula | C₁₆H₁₂O₄ | [1] |

| Molecular Weight | 268.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,2-Dimethoxyanthraquinone | [1] |

| Canonical SMILES | COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC | [1] |

| InChI Key | AMKRBKSZCGCEJK-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for analogous anthraquinone derivatives. One common approach involves a Diels-Alder reaction between a suitably substituted naphthoquinone and a diene, followed by oxidation.

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic approach for this compound.

A forward synthesis could involve the reaction of 1,4-naphthoquinone with a substituted butadiene, followed by an oxidation step to yield the final anthraquinone core. The methoxy groups could be introduced either on the starting materials or on the anthraquinone scaffold through nucleophilic substitution or other functional group transformations.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the anthracene core. The two methoxy groups would exhibit sharp singlets in the upfield region, typically around δ 3.8-4.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons in the downfield region (δ > 180 ppm). The aromatic carbons would resonate between δ 110-150 ppm, and the methoxy carbons would appear around δ 55-65 ppm.

-

FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the quinone system (around 1670-1690 cm⁻¹). Bands for C-O stretching of the methoxy groups would be observed in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 268, corresponding to the molecular weight of the compound.

Potential Biological Activities and Applications in Drug Development

The anthraquinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, including several clinically used anticancer drugs (e.g., Doxorubicin, Mitoxantrone). The biological activity of anthraquinone derivatives is often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes like topoisomerases and protein kinases.

While specific biological data for this compound is limited, studies on structurally similar dimethoxy-substituted anthraquinones and other derivatives provide valuable insights into its potential applications:

-

Anticancer Activity: Many anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines.[2][3][4][5] The planar aromatic structure allows for intercalation into DNA, disrupting replication and transcription. The presence of methoxy groups can influence the compound's lipophilicity and its interaction with biological targets.

-

Enzyme Inhibition: Anthraquinones have been reported to inhibit a range of enzymes. For instance, some derivatives are known inhibitors of casein kinase II (CK2), a protein kinase implicated in cancer cell proliferation and survival.

-

Antimicrobial and Antiviral Properties: Various natural and synthetic anthraquinones have demonstrated activity against bacteria, fungi, and viruses.

-

Anti-inflammatory Activity: Some anthraquinone derivatives have been shown to possess anti-inflammatory properties.

The workflow for investigating the therapeutic potential of a novel anthraquinone derivative like this compound would typically follow the path outlined below:

Caption: Preclinical drug discovery workflow for an anthraquinone derivative.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials

-

This compound (CAS 6003-12-9)

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Safety and Handling

This compound should be handled with care in a laboratory setting. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural similarity to other biologically active anthraquinones suggests a high potential for cytotoxic and enzyme-inhibitory activities. Further research is warranted to fully elucidate its pharmacological profile, including its mechanism of action and in vivo efficacy. The protocols and information provided in this guide are intended to facilitate such investigations and accelerate the drug discovery process.

References

- Benchchem. (n.d.). Evaluating the Cytotoxicity of Novel Anthraquinones using Cell-Based Assays.

- Choi, H., et al. (2018). Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis.

- ResearchGate. (n.d.). Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis.

- DergiPark. (n.d.). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines.

- Royal Society of Chemistry. (2022). Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. RSC Chemical Biology, 3(9), 1085-1111.

- Gomas, F. T., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Future Journal of Pharmaceutical Sciences, 7(1), 1-19.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound | C16H12O4 | CID 4217712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of 1,2-Dimethoxyanthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxyanthracene-9,10-dione, a member of the anthraquinone family, is a naturally occurring compound found in plants such as Rubia tinctorum and Oldenlandia umbellata.[1] Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including potential applications in drug development. A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships. This guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and interpretive insights.

Molecular Structure and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₆H₁₂O₄ | [1] |

| Molecular Weight | 268.26 g/mol | [1] |

| CAS Number | 6003-12-9 | [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from their ground state to higher energy orbitals. For anthraquinones, these transitions are typically of two types: high-intensity π → π* transitions in the UV region, and lower-intensity n → π* transitions which can extend into the visible region. The position and intensity of these absorption bands are sensitive to the substituents on the anthraquinone core.

Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition |

| ~250-280 nm | High | Ethanol | π → π |

| ~330-380 nm | Moderate | Ethanol | π → π |

| ~400-450 nm | Low | Ethanol | n → π* |

Note: The exact λmax and ε values can vary depending on the solvent and experimental conditions.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands consistent with its anthraquinone structure. The high-energy π → π* transitions are associated with the extensive conjugation of the aromatic system. The lower-energy n → π* transition arises from the excitation of non-bonding electrons on the carbonyl oxygens. The presence of the two methoxy groups, which are electron-donating, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (e.g., 10 µg/mL) for analysis.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the same solvent used for the sample and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the sample from 200 to 800 nm and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

UV-Vis Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds.

Expected IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (methoxy groups) |

| ~1670-1680 | Strong | C=O stretch (quinone) |

| ~1580-1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1250-1300 | Strong | Aryl-O stretch (asymmetric) |

| ~1020-1080 | Strong | Aryl-O stretch (symmetric) |

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by the strong absorption band of the quinone carbonyl groups (C=O) in the region of 1670-1680 cm⁻¹. The presence of the aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 cm⁻¹. The two methoxy groups will give rise to characteristic C-H stretching bands below 3000 cm⁻¹ and strong C-O stretching bands in the fingerprint region (around 1250-1300 cm⁻¹ and 1020-1080 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound powder is required.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powder onto the ATR crystal and apply pressure using the pressure clamp to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and identify the peak positions (wavenumbers).

ATR-FTIR Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Expected ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.3 | m | 2H | Aromatic protons (H-5, H-8) |

| ~7.7-7.8 | m | 2H | Aromatic protons (H-6, H-7) |

| ~7.6 | d | 1H | Aromatic proton (H-4) |

| ~7.2 | d | 1H | Aromatic proton (H-3) |

| ~4.0 | s | 3H | Methoxy protons (-OCH₃) |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

Expected ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~182-184 | C=O (quinone) |

| ~150-155 | C-O (aromatic) |

| ~132-135 | Quaternary aromatic carbons |

| ~126-128 | CH aromatic carbons |

| ~115-120 | CH aromatic carbons |

| ~56-62 | Methoxy carbons (-OCH₃) |

Interpretation of the NMR Spectra

The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the six protons on the anthracene core. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets and doublets). The two methoxy groups will each appear as a sharp singlet in the upfield region (around 3.9-4.0 ppm), each integrating to three protons.

The ¹³C NMR spectrum will show signals for the two distinct carbonyl carbons of the quinone in the downfield region (around 182-184 ppm). The aromatic carbons will resonate in the 115-155 ppm range, with the carbons attached to the methoxy groups appearing at a lower field due to the deshielding effect of the oxygen atoms. The two methoxy carbons will give rise to signals in the 56-62 ppm range.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

NMR Signal Generation and Processing

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 268 | High | [M]⁺ (Molecular ion) |

| 253 | Moderate | [M - CH₃]⁺ |

| 240 | Moderate | [M - CO]⁺ |

| 225 | Moderate | [M - CO - CH₃]⁺ |

| 212 | Low | [M - 2CO]⁺ |

| 184 | Low | [M - 2CO - C₂H₄]⁺ |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 268, confirming the molecular weight of the compound. A common fragmentation pathway for anthraquinones is the sequential loss of carbon monoxide (CO) molecules. Therefore, fragments at m/z 240 ([M - CO]⁺) and m/z 212 ([M - 2CO]⁺) are anticipated. Loss of a methyl radical from the methoxy group would lead to a fragment at m/z 253 ([M - CH₃]⁺). Further fragmentation of this ion can also occur.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Conditions:

-

Injector temperature: ~250-280 °C.

-

Oven temperature program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 300).

-

-

Data Acquisition and Analysis: Inject the sample into the GC. The separated components will enter the mass spectrometer. Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Proposed Mass Spectrometry Fragmentation Pathway

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of UV-Vis, IR, NMR, and Mass Spectrometry allows for unambiguous structural elucidation and purity assessment. This information is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this and related anthraquinone compounds. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in scientific investigations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dimethoxy-9,10-anthraquinone. Wiley Science Solutions. Retrieved from [Link]

Sources

Crystal structure of 1,2-Dimethoxyanthracene-9,10-dione

An In-depth Technical Guide to the Crystal Structure of 1,2-Dimethoxyanthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of this compound, a member of the anthraquinone family of compounds. Anthraquinones are a significant class of molecules investigated for a wide range of pharmacological activities, including potential as anticancer agents.[1][2] A precise understanding of the three-dimensional structure and intermolecular interactions at the atomic level is fundamental for structure-based drug design, predicting physicochemical properties like solubility and stability, and informing lead optimization strategies. This document details the experimental workflow from crystal growth to structure solution and refinement, analyzes the key features of the molecular and supramolecular structure, and discusses the implications of these findings for the scientific and drug development community.

Introduction: The Significance of Structural Elucidation

This compound (C₁₆H₁₂O₄) belongs to the vast family of anthracene-9,10-diones, commonly known as anthraquinones.[3] The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[4] For professionals in drug development, understanding the solid-state structure of an active pharmaceutical ingredient (API) candidate is not merely an academic exercise; it is a critical step in de-risking a development program.

The crystal structure governs key material properties:

-

Polymorphism: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different solubilities, dissolution rates, and bioavailability.

-

Structure-Activity Relationship (SAR): High-resolution structural data provides the precise geometry of the molecule, which is essential for computational modeling and understanding its interaction with biological targets.

-

Formulation Development: Knowledge of intermolecular interactions can help predict and mitigate issues related to crystal habit, stability, and compatibility with excipients.

This guide serves as a detailed walkthrough of the crystallographic analysis of this compound, providing both the procedural "how" and the scientific "why" to empower researchers in their own structural chemistry endeavors.

Experimental Workflow: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly dictates the quality and resolution of the resulting diffraction data. A "good" single crystal for X-ray diffraction should ideally be 0.1-0.4 mm in at least two dimensions, possess well-defined faces, and be free of cracks or defects.[5]

Synthesis

While various methods exist for the synthesis of substituted anthraquinones[6][7], a common route involves the modification of precursor anthraquinones. For the purpose of this guide, we will reference a standard synthetic pathway that yields the target compound.

Crystal Growth: The Art of Patient Nucleation

Growing diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered, repeating lattice. Rapid precipitation or crashing out of solution will lead to polycrystalline powder or amorphous solid, unsuitable for single-crystal X-ray diffraction (SC-XRD).

Field-Proven Protocol: Slow Evaporation

A reliable method for growing crystals of small organic molecules like this compound is slow evaporation. The choice of solvent is critical; the ideal solvent is one in which the compound has moderate solubility.

-

Preparation: Dissolve the purified compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial to create a near-saturated solution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals.

-

Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over the course of several days to weeks.

-

Environment: Place the vial in a location free from vibrations and significant temperature fluctuations, as these can disturb the crystal growth process.

-

Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Expert Insight: The rationale for slow evaporation is to maintain the solution at a state of slight supersaturation for an extended period. This thermodynamic condition favors the growth of a small number of large, well-ordered crystals rather than the rapid nucleation of many small, imperfect ones.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles.[8] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystallographic Analysis

Caption: Workflow from synthesis to final structural analysis.

Step-by-Step Data Collection Protocol

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop, which is then affixed to a goniometer head.

-

Centering: The crystal is centered in the X-ray beam. Modern diffractometers use automated or semi-automated procedures for this critical step.[5]

-

Cooling: The crystal is cooled to a low temperature, typically 100-173 K, using a stream of cold nitrogen gas.[5][9]

-

Trustworthiness Check: Cooling is essential as it minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data. It also reduces the risk of radiation damage to the crystal during data collection.

-

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These reflections are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.[8]

-

Data Collection Strategy: A strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to X-rays.[10] A complete dataset may take several hours to collect.[8]

Step-by-Step Structure Solution and Refinement Protocol

Once the raw diffraction data is collected and integrated, the computational phase begins. The goal is to create a model of the atomic arrangement that best reproduces the experimentally observed diffraction pattern.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the structure.

-

Structure Refinement: The refinement process is an iterative procedure of least-squares fitting to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data). The program SHELXL is the industry standard for this process.[11]

-

Initial Refinement: The positions of non-hydrogen atoms are refined isotropically.

-

Difference Fourier Map: A difference map is calculated to locate missing atoms or identify regions of unaccounted-for electron density. Hydrogen atoms are typically placed in calculated positions.

-

Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, allowing their thermal ellipsoids to account for directional atomic motion.

-

Convergence: Refinement continues until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters or improve the figures of merit (R-factors).[11][12]

-

Expert Insight: The primary figure of merit is the R1 value, which represents the agreement between the observed and calculated structure factor amplitudes. A final R1 value below 5% (0.05) is generally considered excellent for small-molecule structures.

Crystal Structure Analysis of this compound

The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC), a central repository for small-molecule crystal structures.[13][14] The following data is derived from CCDC deposition number 621062.[3]

Crystallographic Data Summary

| Parameter | Value |

| CCDC Number | 621062 |

| Chemical Formula | C₁₆H₁₂O₄ |

| Formula Weight | 268.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.581(3) |

| b (Å) | 11.234(4) |

| c (Å) | 14.219(5) |

| α (°) | 90 |

| β (°) | 99.18(3) |

| γ (°) | 90 |

| Volume (ų) | 1196.3(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.489 |

| Final R1 [I>2σ(I)] | 0.045 |

| wR2 (all data) | 0.128 |

Data sourced from CCDC 621062.[3]

Molecular Geometry

The molecule consists of a central anthraquinone core which is nearly planar. The two methoxy groups are situated on one of the outer aromatic rings. The bond lengths and angles within the molecule are within the expected ranges for this class of compounds. The planarity of the aromatic system is a key feature, influencing its potential for π-stacking interactions.

Supramolecular Assembly and Intermolecular Interactions

Analysis of the crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice. This is governed by a network of non-covalent interactions. In the crystal structure of this compound, the dominant interactions are weak C—H···O hydrogen bonds.

Caption: Dominant intermolecular forces in the crystal lattice.

Specifically, hydrogen atoms from the aromatic rings and methoxy groups of one molecule form close contacts with the electronegative quinone oxygen atoms of neighboring molecules. These C—H···O interactions, while individually weak, are numerous and collectively play a significant role in stabilizing the overall crystal packing. Unlike some other planar aromatic systems, significant π–π stacking interactions are not the primary organizing force in this particular crystal structure.

Implications for Drug Development and Materials Science

The detailed structural knowledge of this compound provides several key insights for researchers:

-

Computational Modeling: The refined crystallographic coordinates serve as a high-quality, experimentally validated input for virtual screening, docking studies, and molecular dynamics simulations. This allows for a more accurate prediction of how the molecule might interact with a protein binding site.

-

Polymorph Screening: This determined crystal structure represents one possible solid form. Drug development programs must perform comprehensive polymorph screens to identify all accessible crystal forms and select the one with the most desirable physicochemical properties for clinical development. The structure presented here serves as the essential reference (Form I) against which any new forms would be compared.

-

Solubility Prediction: The absence of strong hydrogen bond donors and the prevalence of weaker C-H···O interactions can inform predictions about the compound's solubility in various solvent systems, a critical parameter for both synthesis and formulation.

Conclusion

This guide has provided a comprehensive overview of the determination and analysis of the single-crystal structure of this compound. By detailing the experimental protocols with an emphasis on the underlying scientific rationale, we have established a framework for understanding the critical role of structural chemistry in modern research. The elucidated structure, characterized by a monoclinic P2₁/n space group and stabilized primarily by C—H···O interactions, provides a definitive atomic-level blueprint of this compound. This information is invaluable for professionals in drug discovery and materials science, serving as a foundational dataset for further computational, chemical, and formulation studies.

References

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Link

-

ShelXle Tutorial. (2020). Solving and refining crystal structures. YouTube. Link

-

University of Cambridge Department of Chemistry. SHELXL - An Easy Structure - Sucrose. 11

-

ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. 12

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Link

-

Müller, P. Refinement of Disorder with SHELXL A tutorial. MIT Department of Chemistry. 15

-

Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. PubMed Central. Link

-

PubChem. This compound. National Center for Biotechnology Information. Link

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Link

-

Rowlett, R.S. Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. Link

-

University of Glasgow. X-ray Diffraction Data Collection. Link

-

Wikipedia. Cambridge Crystallographic Data Centre. Link

-

PubChem. 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione. National Center for Biotechnology Information. Link

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. Link

-

BOC Sciences. CAS 6003-12-9 this compound.

-

CCDC. Chemical structure searching - Access Structures. Link

-

Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal. Link

-

CCDC. Search - Access Structures. Link

-

CCDC. Structural Chemistry Data, Software, and Insights. Link

-

Cao, L. P., et al. (2007). 1,4-Dimethoxyanthracene-9,10-dione. Acta Crystallographica Section E: Crystallographic Communications. Link

-

PubChem. 1,2-Dihydroxy-6,8-dimethoxyanthracene-9,10-dione. National Center for Biotechnology Information. Link

-

ResearchGate. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. Link

-

Agbandje, M., et al. (1992). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry. Link

-

Google Patents. US4211726A - Synthesis of substituted 9,10-anthracene-dicarboxaldehydes and 9,10-dihydro-9,10-anthracenedicarboxaldehydes. Link

-

CCDC. The Largest Curated Crystal Structure Database. Link

-

Gatti, A., et al. (2000). New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents. Il Farmaco. Link

-

ChemicalBook. This compound CAS#: 6003-12-9. Link

Sources

- 1. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C16H12O4 | CID 4217712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sssc.usask.ca [sssc.usask.ca]

- 6. researchgate.net [researchgate.net]

- 7. US4211726A - Synthesis of substituted 9,10-anthracene-dicarboxaldehydes and 9,10-dihydro-9,10-anthracenedicarboxaldehydes - Google Patents [patents.google.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Easy Structure - Sucrose [xray.uky.edu]

- 12. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 13. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 14. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 15. ou.edu [ou.edu]

Unveiling the Botanical Origins of 1,2-Dimethoxyanthracene-9,10-dione: A Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of the natural sources of 1,2-Dimethoxyanthracene-9,10-dione, a significant anthraquinone derivative. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the botanical origins, biosynthetic pathways, and methodologies for the isolation and characterization of this compound.

Introduction: The Significance of this compound

Anthraquinones are a class of naturally occurring aromatic compounds with a 9,10-dioxoanthracene core. They are widely distributed in the plant kingdom and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] this compound, a methylated derivative, has garnered interest for its potential pharmacological applications. Understanding its natural sources is the foundational step in harnessing its therapeutic potential.

Confirmed Botanical Sources

Comprehensive phytochemical investigations have definitively identified this compound in two primary plant species belonging to the Rubiaceae family.[3]

Rubia tinctorum (Common Madder)

Rubia tinctorum, commonly known as dyer's madder, has a long history of use as a source of red pigments, primarily due to its rich anthraquinone content.[4] The roots of this plant are the principal repository of these compounds.[5] While alizarin and purpurin are the most abundant anthraquinones, studies have confirmed the presence of this compound within the complex mixture of secondary metabolites in Rubia tinctorum.[3][6]

Oldenlandia umbellata (Chay Root)

Oldenlandia umbellata, also known as Chay Root or Indian madder, is another member of the Rubiaceae family recognized for its dyeing properties and medicinal uses.[7] Phytochemical analysis of its roots has revealed a diverse array of anthraquinones, including this compound.[3][8]

Table 1: Confirmed Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Rubia tinctorum L. | Rubiaceae | Roots |

| Oldenlandia umbellata L. | Rubiaceae | Roots |

Biosynthesis of Anthraquinones in Rubiaceae

The biosynthesis of anthraquinones in the Rubiaceae family follows the chorismate/o-succinylbenzoic acid pathway, a distinct route from the polyketide pathway observed in other plant families.[9][10] This pathway is crucial for understanding the formation of the core anthraquinone structure and its subsequent modifications, such as methoxylation.

The biosynthesis can be broadly divided into the following stages:

-

Formation of the Naphthoquinone Precursor: The pathway initiates with the condensation of isochorismate (derived from the shikimate pathway) and α-ketoglutarate to form o-succinylbenzoic acid (OSB). OSB is then activated to its CoA ester, which cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA).

-

Prenylation: DHNA undergoes prenylation, where a C5 isoprene unit, typically from the methylerythritol phosphate (MEP) pathway, is added.

-

Cyclization and Aromatization: The prenylated intermediate undergoes a series of cyclization and aromatization reactions to form the tricyclic anthraquinone skeleton.

-

Tailoring Reactions: The basic anthraquinone scaffold is then modified by various "tailoring" enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, to produce the diverse array of anthraquinones found in these plants. The formation of this compound is a result of specific O-methylation steps catalyzed by methyltransferases acting on a dihydroxyanthraquinone precursor.

Caption: Biosynthesis of this compound in Rubiaceae.

Experimental Protocols: Isolation and Characterization

The isolation and purification of this compound from its natural sources require a multi-step approach involving extraction, fractionation, and chromatography.

General Extraction of Anthraquinones

This protocol outlines a general procedure for the extraction of total anthraquinones from the dried roots of Rubia tinctorum or Oldenlandia umbellata.

Step-by-Step Methodology:

-

Plant Material Preparation: Air-dry the fresh roots of the plant material at room temperature and pulverize them into a coarse powder to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Place the powdered plant material (e.g., 100 g) into a thimble.

-

Extract with a suitable organic solvent, such as ethanol or methanol, using a Soxhlet apparatus for 6-8 hours. The choice of solvent is critical; methanol is often effective for extracting a broad range of polar and non-polar compounds.[5]

-

-

Solvent Evaporation: Concentrate the resulting extract to dryness under reduced pressure using a rotary evaporator.

-

Storage: Store the crude extract in a desiccator to prevent moisture absorption prior to further purification.

Chromatographic Separation and Purification

The separation of this compound from the complex crude extract is typically achieved using chromatographic techniques.

Step-by-Step Methodology:

-

Column Chromatography:

-

Pack a glass column with silica gel as the stationary phase.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions onto a TLC plate (silica gel 60 F254).

-

Develop the plate in a suitable mobile phase, such as a mixture of n-hexane and ethyl acetate.

-

Visualize the spots under UV light (254 nm and 366 nm).

-

Combine fractions with similar TLC profiles.

-

-

Preparative TLC or HPLC:

-

For final purification, subject the enriched fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC) using a suitable stationary phase (e.g., C18 for reversed-phase HPLC) and mobile phase.

-

Caption: Workflow for the isolation of this compound.

Characterization Techniques